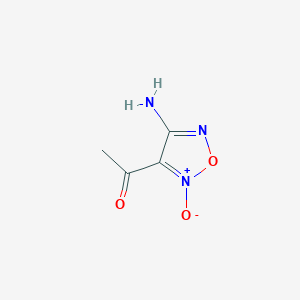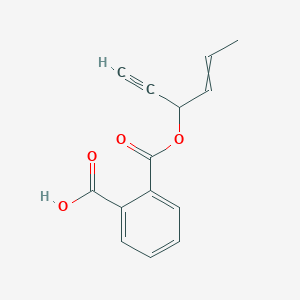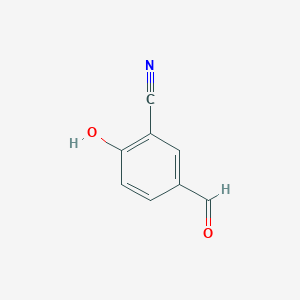
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide, also known as AOAA, is a compound that has been extensively studied for its effects on various physiological and biochemical processes. It is a potent inhibitor of the enzyme aminotransferase, which plays a critical role in amino acid metabolism. AOAA has been used as a research tool to study the role of aminotransferase in various diseases and conditions.
Mecanismo De Acción
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide works by inhibiting the enzyme aminotransferase, which is involved in the metabolism of amino acids. Aminotransferase catalyzes the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid and a new keto acid. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide inhibits this process by binding to the active site of aminotransferase, preventing the transfer of the amino group.
Efectos Bioquímicos Y Fisiológicos
The inhibition of aminotransferase by 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has a number of biochemical and physiological effects. For example, 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to reduce the levels of certain neurotransmitters in the brain, including glutamate and aspartate. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has also been shown to reduce the levels of certain amino acids in the blood, including alanine and aspartate. These effects are thought to be due to the role of aminotransferase in amino acid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide in lab experiments is its potency as an inhibitor of aminotransferase. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide is a highly effective inhibitor of aminotransferase, allowing researchers to study the effects of aminotransferase inhibition in a variety of experimental systems. One limitation of 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide is its potential toxicity. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to be toxic to certain cell types, and caution should be exercised when using 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide in experimental systems.
Direcciones Futuras
There are a number of future directions for research on 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide and aminotransferase inhibition. One area of interest is the role of aminotransferase inhibition in cancer therapy. Aminotransferase has been shown to be upregulated in certain types of cancer, and inhibition of aminotransferase may be a viable therapeutic strategy. Another area of interest is the role of aminotransferase inhibition in neurodegenerative diseases. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to reduce the levels of certain neurotransmitters in the brain, and further research is needed to determine the potential therapeutic applications of aminotransferase inhibition in these diseases.
Métodos De Síntesis
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide can be synthesized by the reaction of acetic anhydride with 4-amino-1,2,5-oxadiazole 2-oxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been widely used as a research tool to investigate the role of aminotransferase in various diseases and conditions. For example, 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been used to study the role of aminotransferase in liver disease, Alzheimer's disease, and cancer. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has also been used to investigate the effects of aminotransferase inhibition on neurotransmitter levels in the brain.
Propiedades
Número CAS |
164926-69-6 |
|---|---|
Nombre del producto |
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide |
Fórmula molecular |
C4H5N3O3 |
Peso molecular |
143.1 g/mol |
Nombre IUPAC |
1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanone |
InChI |
InChI=1S/C4H5N3O3/c1-2(8)3-4(5)6-10-7(3)9/h1H3,(H2,5,6) |
Clave InChI |
YGWVNYBUYBFDCC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](ON=C1N)[O-] |
SMILES canónico |
CC(=O)C1=[N+](ON=C1N)[O-] |
Sinónimos |
Ethanone, 1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)









![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)